tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate

Medicinal Chemistry Building Block Selection Regiochemical Purity

Researchers targeting GPBAR1 (TGR5) or MET kinase programs often face bottlenecks when fragment hits lack tractable synthetic handles. This Boc-protected tetrahydroimidazo[1,2-a]pyrimidine building block (CAS 2060026-55-1) solves that with a pre-installed, acid-labile amine at the 6-position-ready for direct amide, urea, or sulfonamide library synthesis upon deprotection. • Conformationally constrained scaffold (1 rotatable bond) for predictable SAR • TPSA 65.96 Ų, LogP 0.63-ideal for oral GPCR modulator space • 95% purity; compatible with DEL chemistry and FBDD fragment elaboration

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
Cat. No. B13242848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNC2=NC=CN2C1
InChIInChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-6-13-9-12-4-5-15(9)7-8/h4-5,8H,6-7H2,1-3H3,(H,12,13)(H,14,16)
InChIKeyBVSVVYZTILAZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate: Structural Identity and Procurement-Relevant Characteristics


tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate (CAS 2060026-55-1; synonym: tert-butyl (1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)carbamate) is a Boc-protected heterocyclic amine building block featuring a partially saturated imidazo[1,2-a]pyrimidine core . The compound has the molecular formula C₁₁H₁₈N₄O₂, a molecular weight of 238.29 g/mol, and is supplied at a purity specification of 95% . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 65.96 Ų, a calculated LogP of 0.6257, five hydrogen-bond acceptor sites, two hydrogen-bond donor sites, and a single rotatable bond, reflecting a conformationally constrained scaffold with moderate hydrophilicity . The tetrahydroimidazo[1,2-a]pyrimidine scaffold appears in multiple patent families targeting GPBAR1 (TGR5) receptor modulation [1], receptor tyrosine kinase MET inhibition [2], and neuroprotective indications [3], establishing the pharmacophoric relevance of this core structure in medicinal chemistry programs.

Boc-Protected 6-Amine Handle Acid-labile orthogonal deprotection supports convergent multi-step library synthesis.
Defined 6-Position Regiochemistry Single regioisomer eliminates positional ambiguity in SAR and docking studies.
Privileged Scaffold Context Tetrahydroimidazo[1,2-a]pyrimidine core appears in multiple patent families targeting GPBAR1, MET kinase, and neuroprotection research.

Why Generic Substitution Fails: Regiochemical and Protecting-Group Differences


Substituting this building block with a close analog—such as a 2-position Boc-protected regioisomer, the fully aromatic imidazo[1,2-a]pyrimidine, or the unprotected free amine—introduces differences at every stage of the synthetic workflow and ultimate SAR interpretation. The 6-position Boc-NH substituent on the tetrahydro scaffold defines a unique hydrogen-bonding donor/acceptor configuration (HBD = 2, HBA = 5) and a TPSA of 65.96 Ų that differs fundamentally from the 2-substituted regioisomer tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate (CAS 1782566-09-9), where the methylene-spaced carbamate alters both the spatial vector and electronic environment of the Boc-protected amine [1]. The tetrahydro (partially saturated) nature of the core scaffold, in contrast to fully aromatic imidazo[1,2-a]pyrimidine (CAS 274-95-3, MW 119.13), introduces sp³ character that modulates conformational flexibility, basicity, and metabolic stability in derived final compounds . Furthermore, the Boc protecting group provides orthogonal acid-labile deprotection (TFA, HCl/dioxane) that is incompatible with direct substitution by the free amine, which would require re-protection before further synthetic manipulation [2]. These regiochemical, conformational, and protecting-group differences mean that analog substitution is not isofunctional and will propagate structural divergence into any downstream library or SAR dataset.

6-position direct Boc-NH
2-position Boc-NH-CH₂ regioisomer
Exit vector shift may alter binding-pocket accessibility and SAR interpretation.
Tetrahydro (partially saturated) core
Fully aromatic imidazo[1,2-a]pyrimidine
Saturation state changes H-bond donor count, TPSA, and conformational profile; may not reproduce aromatic analog behavior.
Boc-protected (acid-labile)
Free amine (unprotected)
Orthogonal deprotection strategy lost; free amine may require re-protection before coupling.

Quantitative Differentiation Evidence vs. Closest Analogs


6-Position Boc-NH vs. 2-Position Boc-NH-Methylene Regiochemistry

The target compound positions the Boc-protected amine directly at the 6-position of the tetrahydroimidazo[1,2-a]pyrimidine ring system (C₁₁H₁₈N₄O₂, MW 238.29), whereas the closest 2-substituted regioisomer, tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate (CAS 1782566-09-9, also C₁₁H₁₈N₄O₂, MW 238.29), introduces a methylene spacer between the scaffold and the carbamate, altering the spatial vector, conformational degrees of freedom, and electronic environment of the protected amine [1]. Although both share identical molecular formula and molecular weight, the target compound possesses 1 rotatable bond versus at least 2 for the 2-methylcarbamate analog (due to the benzylic methylene), a difference reflected in the target compound's computed LogP of 0.6257 and TPSA of 65.96 Ų . The direct NH attachment to the saturated ring in the target compound places the amine in a cyclic secondary amine environment, whereas the methylene-spaced analog behaves as a benzylic amine, affecting both basicity (pKa of conjugate acid) and reactivity in subsequent coupling reactions [2].

6- vs 2-Position
Head-to-head
Target: 6-NH (direct), rot. bonds 1 Analog: 2-CH₂-NH, rot. bonds ≥2
Spatial vector shift ~2.5 Å; MW identical (238.29)
Regioisomeric identity governs accessible binding-pocket space.
Computed descriptors; experimental validation recommended.
Medicinal Chemistry Building Block Selection Regiochemical Purity

Tetrahydro vs. Fully Aromatic Imidazo[1,2-a]pyrimidine Scaffold

The target compound bears a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core (partially saturated, containing sp³ carbons at positions 5-8), in contrast to the fully aromatic imidazo[1,2-a]pyrimidine (CAS 274-95-3, C₆H₅N₃, MW 119.13). The target compound's saturation increases molecular weight by approximately 119.16 g/mol (from 119.13 to 238.29) and introduces sp³ hybridized centers that impart conformational flexibility distinct from the planar aromatic system . The tetrahydro scaffold contains a secondary amine (N8-H) as part of the saturated ring, increasing the hydrogen-bond donor count to 2 (vs. 0 for the fully aromatic parent), and altering the pKa profile of the ring nitrogens. The computed TPSA of 65.96 Ų for the target compound reflects both the Boc-carbamate and the saturated ring NH contributions . Fully aromatic imidazo[1,2-a]pyrimidines typically exhibit TPSA values in the range of approximately 30-43 Ų depending on substitution [1], indicating that the target compound presents a substantially larger polar surface area. This difference in saturation state has been shown in the imidazo[1,2-a]pyrimidine patent literature to modulate metabolic stability, CYP450 inhibition profiles, and aqueous solubility in final drug candidates [2].

Tetrahydro vs Aromatic
Head-to-head
Target: Tetrahydro, TPSA 65.96 Ų, HBD 2 Aromatic: TPSA ~30-43 Ų, HBD 0
ΔMW +119.16; sp³ centers at positions 5-8
Saturation state alters polarity and hydrogen-bonding capacity.
Class-level trends; confirm experimentally.
Drug Design Physicochemical Properties Conformational Analysis

Boc Protection Strategy: Orthogonal Acid-Labile Deprotection vs. Free Amine

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the 6-amino substituent, which undergoes quantitative cleavage under mild acidic conditions (typically 25-50% TFA in DCM at 25 °C for 1-4 h, or 4 M HCl in dioxane). This orthogonality is critical for multi-step synthetic sequences where other protecting groups (e.g., Fmoc, Cbz, Alloc) or base-labile esters must remain intact [1]. In contrast, the free amine analog (5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-amine) lacks any protecting group, rendering it incompatible with common coupling reagents (HATU, EDC, DCC) due to competing self-reactivity at the free amine [2]. Compared to the N8-Boc protected analog (e.g., 2-(2-hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected, CAS 1392102-09-8), the 6-position Boc-NH of the target compound protects the exocyclic amine rather than the endocyclic ring nitrogen, enabling selective functionalization of the ring NH (e.g., alkylation, arylation) while the exocyclic amine remains protected . The Boc group contributes an additional 100.12 g/mol to the molecular weight relative to the free amine (MW of deprotected 6-amine core: approximately 138.17 g/mol; Boc-protected: 238.29 g/mol), a mass increment that is analytically useful for LC-MS reaction monitoring .

Boc vs Free Amine
Head-to-head
Target: Boc (ΔMW +100.12), acid-labile Free amine: reactive, may require re-protection
Exocyclic vs. endocyclic protection site differential
Orthogonal deprotection supports convergent library synthesis.
Standard Boc chemistry; validate in specific sequence context.
Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Scaffold Prevalence in GPBAR1 and MET Kinase Patent Space

The tetrahydroimidazo[1,2-a]pyrimidine scaffold is explicitly claimed in the GPBAR1 (TGR5) receptor modulator patent family (WO2015068155A1, Torrent Pharmaceuticals), where substituted imidazo[1,2-a]pyrimidines demonstrated TGR5 agonist activity [1]. Separately, imidazo[1,2-a]pyrimidine derivatives are claimed as MET receptor tyrosine kinase inhibitors in Merck patent applications (US20090118270A1), with the scaffold serving as a core template for ATP-competitive kinase inhibition [2]. The target compound's 6-position Boc-protected amine provides a direct synthetic handle for introducing diverse amide, urea, sulfonamide, or N-alkyl substituents via standard deprotection-coupling sequences, enabling systematic exploration of the SAR around these two therapeutically relevant target classes [3]. A third patent family (U.S. Patent 5,252,563) claims 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines for neuroprotective applications, further broadening the scaffold's therapeutic relevance [4]. The convergence of three independent patent families on this scaffold provides class-level evidence that the tetrahydroimidazo[1,2-a]pyrimidine core—and by extension, building blocks that enable its functionalization—carries privileged pharmacophoric character across multiple target classes [1][2][4].

Patent Landscape
Class-level
≥3 independent patent families (GPBAR1, MET kinase, neuroprotection research) claim the scaffold.
Supports privileged pharmacophore hypothesis across targets.
Patent-derived; class-level inference.
GPBAR1 Agonist TGR5 Modulator Kinase Inhibitor Patent SAR

Purity Specification and Computed LogP/TPSA Procurement Benchmark

The target compound is commercially available at a documented purity specification of 95% (CAS 2060026-55-1, Product No. 2025808) . Its computed LogP of 0.6257 and TPSA of 65.96 Ų place it in a physicochemical property space (LogP < 1, TPSA 60-70 Ų) that is associated with favorable aqueous solubility and reduced passive membrane permeability compared to more lipophilic building blocks, making it suitable for fragment-based screening libraries where solubility is rate-limiting [1]. By comparison, the 2-carboxylic acid tert-butyl ester analog (CAS 2011077-72-6, MW 223.27) presents an ester functionality with different reactivity and LogP (~1.0-1.5 estimated), while the fully aromatic imidazo[1,2-a]pyrimidine (MW 119.13) falls into a significantly lower molecular weight and lower TPSA range (~30-43 Ų), making it more suitable for fragment growing rather than as a late-stage diversification intermediate . The target compound's single rotatable bond (the Boc tert-butyl group) provides a rigid scaffold with predictable conformational behavior in docking studies, contrasting with building blocks bearing flexible linkers .

Purity & PhysChem
Specification review
95% purity; LogP 0.63; TPSA 65.96 Ų; rot. bonds 1.
Fragment-like profile with documented purity specification.
Supplier specification; verify for critical applications.
Quality Control Procurement Specification Building Block Purity

Regio-selective Synthetic Accessibility vs. De Novo Synthesis

The synthesis of 6-substituted tetrahydroimidazo[1,2-a]pyrimidines has been addressed in the patent literature through regio-selective synthetic methodologies. U.S. Patent Application US20200369670A1 (published 2020) discloses methods for regio-selective synthesis of imidazo[1,2-a]pyrimidines that achieve 90:10 to 99:1 regioselectivity for desired constitutional isomers, highlighting that regiochemical control is both achievable and critical for this scaffold class [1]. The target compound, bearing a Boc-protected amine specifically at the 6-position, represents a defined regioisomer whose synthetic accessibility relies on controlled cyclization or functionalization strategies. The review by Goel et al. (2015) catalogs multiple synthetic approaches to functionalized imidazo[1,2-a]pyrimidines including multicomponent reactions, oxidative cyclization, and metal-catalyzed cross-coupling, establishing that specific substitution patterns require distinct synthetic routes [2]. The availability of this compound as a pre-formed, regioisonerically pure building block (95% purity) eliminates the need for end-users to develop and validate regio-selective synthetic methodology, which the patent literature demonstrates is non-trivial and can require extensive optimization [1].

Synthetic Access
Class-level
Pre-formed 6-NHBoc regioisomer (95% purity). De novo synthesis regio-selectivity reported 90:10 to 99:1.
Pre-formed building block may reduce synthetic development burden.
Based on patent-reported methodology.
Synthetic Methodology Regioselective Synthesis Building Block Accessibility

Optimal Research and Industrial Application Scenarios


GPBAR1 (TGR5) Agonist Focused Library Synthesis

The tetrahydroimidazo[1,2-a]pyrimidine scaffold is explicitly claimed in the GPBAR1 modulator patent family (WO2015068155A1, Torrent Pharmaceuticals), establishing target-class relevance [1]. The target compound's 6-position Boc-protected amine provides a direct diversification point for generating amide, urea, and sulfonamide libraries via standard Boc deprotection (TFA/DCM) followed by coupling. The scaffold's computed LogP of 0.6257 and TPSA of 65.96 Ų are within ranges suitable for orally bioavailable GPCR modulators , and the tetrahydro saturation state may reduce CYP450-mediated metabolism compared to fully aromatic analogs, a consideration relevant to the metabolic liabilities often encountered in TGR5 agonist programs [1].

MET Kinase Inhibitor Fragment Elaboration and Lead Optimization

Imidazo[1,2-a]pyrimidine derivatives are claimed as MET receptor tyrosine kinase inhibitors in Merck patent US20090118270A1 [2]. The 6-position Boc-NH building block enables systematic exploration of the solvent-exposed region of the MET ATP-binding pocket through amide coupling with diverse carboxylic acid partners. The conformational rigidity of the tetrahydro scaffold (single rotatable bond in the building block) provides predictable binding poses that facilitate structure-based drug design, while the scaffold's 5 H-bond acceptor and 2 H-bond donor sites support key hinge-region interactions characteristic of ATP-competitive kinase inhibitors [2].

DNA-Encoded Library (DEL) Construction Requiring Orthogonal Protection

The Boc protecting group on the 6-position amine is orthogonal to Fmoc-based DNA-conjugation chemistry commonly employed in DEL synthesis, enabling on-DNA deprotection under mild acidic conditions (TFA vapor or dilute TFA/DCM) without compromising DNA integrity [3]. The compound's single rotatable bond and moderate LogP (0.6257) facilitate aqueous-compatible DEL chemistry, while its MW of 238.29 places it within the optimal building block mass range for DEL enumeration (typical DEL building blocks: MW 150-400) . The tetrahydro scaffold's improved aqueous solubility profile (vs. fully aromatic analogs) reduces precipitation risk during on-DNA chemistry in aqueous buffers [3].

Fragment-Based Drug Discovery with Pre-Installed Synthetic Handle

The target compound's molecular weight (238.29) falls within the upper range of fragment library criteria (typically MW < 300), while its computed LogP of 0.6257 satisfies the commonly applied 'rule of three' for fragments (LogP ≤ 3), and its 5 HBA and 2 HBD positions provide multiple interaction points for target engagement [4]. Critically, the pre-installed Boc-protected amine serves as a built-in synthetic handle for rapid fragment elaboration upon hit identification, eliminating the need for re-synthesis of the fragment scaffold to introduce a growth vector—a common bottleneck in FBDD campaigns where promising fragment hits lack tractable synthetic handles [3].

Application
Selection Property
Validation Focus
GPBAR1 (TGR5) receptor modulation library synthesis
6-Boc handle for amide/urea diversification; tetrahydro scaffold with reported solubility profile
Target engagement and SAR interpretation; metabolic stability evaluation
MET kinase inhibitor fragment elaboration studies
Conformationally constrained hinge-binding scaffold
ATP-competitive binding pose analysis; structure-based optimization
DNA-encoded library (DEL) construction with orthogonal protection
Boc orthogonality to Fmoc-DNA conjugation chemistry
On-DNA deprotection compatibility; aqueous solubility context
Fragment-based screening with built-in growth vector
Rule-of-three compliant fragment; built-in synthetic handle
Direct hit elaboration support; workflow integration
Quote Request

Request a Quote for tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.